DAU 5884

Muscarinic receptor pharmacology Receptor subtype selectivity Radioligand binding

Muscarinic receptor subtype cross-reactivity undermines data reproducibility in smooth muscle and neuronal assays. DAU 5884 (CAS 131780-48-8) resolves this with definitive M3 receptor selectivity (126-fold M3/M2, Δ=2.1 log units). Key metrics: • Blocks methacholine-induced contractility and PDGF-synergized mitogenesis at 0.1 μM in airway smooth muscle. • Discriminates M4 from M2 binding sites in radioligand studies, validated against 27 antagonists. • Serves as benchmark reference for assays requiring ≥100-fold M3/M2 selectivity window. Supplied by BenchChem with verified purity for reproducible pharmacology.

Molecular Formula C17H21N3O3
Molecular Weight 315.37 g/mol
Cat. No. B1258907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAU 5884
Molecular FormulaC17H21N3O3
Molecular Weight315.37 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O
InChIInChI=1S/C17H21N3O3/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21/h2-5,12-14H,6-10H2,1H3,(H,18,21)/t12-,13+,14?
InChIKeyNWXCDQHBVVPPTL-PBWFPOADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAU 5884: Selective M3 Muscarinic Antagonist


2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester (commonly designated DAU 5884; hydrochloride CAS 131780-48-8) is a quinazoline-derived tropane ester that functions as a competitive, subtype-selective antagonist of the muscarinic acetylcholine receptor family [1]. The compound exhibits a molecular weight of 315.37 g/mol (free base) and 351.8 g/mol (hydrochloride salt) [2]. Its pharmacological profile is characterized by preferential binding to the M3 receptor subtype, with additional high-potency activity at M1 receptors and the ability to discriminate M4 from M2 binding sites [3].

Selective M3 muscarinic receptor antagonist tool compound
M3/M2 selectivity discrimination for pathway dissection
Airway smooth muscle and GI contractility research models

DAU 5884 Substitution Risks


The muscarinic receptor antagonist class exhibits substantial heterogeneity in subtype selectivity profiles that precludes simple substitution. While compounds such as 4-DAMP, gallamine, pirenzepine, and AF-DX 116 all target muscarinic receptors, their M2/M3 selectivity ratios, functional potency in tissue-specific assays, and ability to discriminate among the five muscarinic subtypes (M1–M5) differ markedly [1]. For instance, 4-DAMP displays M3/M2 selectivity that is less pronounced than DAU 5884, gallamine is M2-selective rather than M3-selective, and pirenzepine favors M1 over other subtypes [2]. These differences translate directly into divergent experimental outcomes in smooth muscle contractility assays, cell proliferation studies, and receptor subtype characterization experiments. Consequently, substituting DAU 5884 with a generic muscarinic antagonist without verifying subtype selectivity and functional profile introduces confounding variables that compromise data reproducibility and mechanistic interpretation [3].

M3/M2 selectivity ratios differ markedly

4-DAMP, gallamine, and pirenzepine exhibit distinct M3/M2 selectivity that may shift experimental outcomes in smooth muscle and proliferation assays.

Functional potency may not transfer

Tissue-specific antagonist efficacy varies; M2-preferring compounds do not replicate M3-mediated functional blockade in airway or colonic models.

M4/M2 discrimination is not universal

Most muscarinic antagonists cannot distinguish M4 from M2 binding sites, limiting receptor characterization in co-expression systems.

DAU 5884 Differentiation Evidence


M3 vs. M2 Selectivity

DAU 5884 exhibits a 126-fold selectivity for the M3 receptor over the M2 receptor, quantified as a difference of 2.1 log units between its M3 functional affinity (pA2 = 8.7) and M2 binding affinity (pKi = 6.6) [1]. This selectivity substantially exceeds that of 4-DAMP, which demonstrates only a 16-fold M3/M2 selectivity (pA2 9.0 vs. pKi 7.8; Δ = 1.2 log units), and contrasts sharply with methoctramine, an M2-selective antagonist showing inverse selectivity (pKi 7.5 vs. pA2 6.5; Δ = -1.0 log units) [1]. Pirenzepine, an M1-preferring antagonist, displays a modest 4-fold M3/M2 selectivity (pA2 6.8 vs. pKi 6.2; Δ = 0.6 log units) [1].

M3 vs. M2 Selectivity
Head-to-head
126-fold M3/M2 selectivity (Δ 2.1 log units); 4-DAMP: 16-fold
Supports M3-selective pathway dissection without M2 interference.
Rat cardiac M2 binding (pKi) vs. tracheal M3 functional (pA2).
Muscarinic receptor pharmacology Receptor subtype selectivity Radioligand binding

M3-Mediated Mitogenic Synergism Inhibition

In bovine tracheal smooth muscle cells, DAU 5884 (0.1 μM) and 4-DAMP (10 nM) both significantly suppressed the synergistic mitogenic response induced by methacholine (10 μM) in combination with platelet-derived growth factor (PDGF). However, the suppression was not as profound for 4-DAMP as it was for DAU 5884 [1]. Critically, the M2-selective antagonist gallamine (10 μM) failed to produce any suppression, confirming the exclusive involvement of M3 receptors in this functional response [1].

Mitogenic Synergism Block
Head-to-head
DAU 5884 (0.1 μM): greater suppression than 4-DAMP; gallamine ineffective
Supports M3-mediated mitogenesis endpoint interpretation.
Bovine tracheal smooth muscle, [³H]thymidine incorporation.
Airway smooth muscle Cell proliferation Mitogenesis Muscarinic M3 receptor

M3-Dependent Contractile Phenotype Modulation

Long-term pretreatment (8 days) of bovine tracheal smooth muscle strips with methacholine (100 μM) induced a near-complete loss of contractile responsiveness, reducing maximal histamine-induced contraction to 8±1% of control [1]. The M3/M2 antagonist DAU 5884 (0.1 μM) completely inhibited this methacholine-induced decrease in contractility, whereas the M2/M3 antagonist gallamine (10 μM) was ineffective, confirming that M2 receptors do not contribute to the observed phenotypic modulation [1].

Contractile Phenotype
Head-to-head
DAU 5884 (0.1 μM): complete prevention of methacholine-induced contractility loss; gallamine had no effect
Supports M3-dependent contractile phenotype modulation studies.
8-day organ culture, histamine contraction readout.
Airway smooth muscle Contractile phenotype Tissue remodeling Muscarinic M3 receptor

M4 vs. M2 Binding Site Discrimination

Among a panel of 27 muscarinic receptor antagonists evaluated in a comprehensive radioligand binding study across M1, M2, M3, m4 (transfected CHO cells), and guinea-pig uterus smooth muscle binding sites, DAU 5884, DAU 6202, dicyclomine, and AQ-RA 721 were uniquely identified as compounds capable of distinguishing m4 from M2 sites [1]. This discriminatory capacity is not shared by the majority of muscarinic antagonists and represents a distinct pharmacological property that enables precise subtype characterization [1].

M4/M2 Discrimination
Class-level
Only 4 of 27 antagonists (incl. DAU 5884) distinguished m4 from M2 sites
Supports receptor subtype characterization in M2/M4 co-expressing tissues.
Radioligand binding across five muscarinic subtypes.
Muscarinic receptor subtypes M4 receptor Receptor pharmacology Binding site discrimination

Human Colonic M3 Contractility Inhibition

In ex vivo human colonic smooth muscle preparations, DAU 5884 (M3 blocker) exhibited more potent inhibitory effects on electrical field stimulation (EFS)-induced contractions compared to AF-DX 116 (M2 blocker) when both were used as comparator compounds in a study characterizing the mechanism of action of hyoscine butylbromide [1]. This functional difference directly correlates with the predominant role of M3 receptors in mediating cholinergic contractions in human colonic tissue [1].

Human Colon Contractility
Head-to-head
DAU 5884 more potent than AF-DX 116 (M2 blocker) at inhibiting EFS contractions
Supports M3-mediated colonic motility research in human tissue.
Ex vivo human colon, n=309 samples.
Human colon Smooth muscle contractility Ex vivo pharmacology Enteric nervous system

Solubility and Purity Specifications

DAU 5884 hydrochloride (CAS 131780-48-8) is commercially available with documented purity of ≥98% to ≥99% by HPLC . The compound exhibits aqueous solubility of up to 50–100 mM in water and up to 100 mM in DMSO, depending on the vendor source and formulation . The free base form (CAS 131780-47-7) has a molecular weight of 315.37 g/mol, while the hydrochloride salt has a molecular weight of 351.8 g/mol [1].

Purity & Solubility
Specification review
≥98% HPLC; water-soluble up to 50–100 mM, DMSO ≤100 mM
Enables reproducible stock preparation and batch consistency.
Vendor specifications; verification recommended.
Solubility Purity Formulation Procurement specifications

Recommended Applications for DAU 5884


Airway Smooth Muscle M3 Proliferation & Phenotype Switching

Utilize DAU 5884 as a definitive M3-selective tool compound to investigate the role of muscarinic M3 receptors in airway smooth muscle mitogenesis and contractile phenotype modulation. At 0.1 μM, DAU 5884 completely inhibits methacholine-induced decreases in contractility in bovine tracheal smooth muscle organ culture and significantly suppresses PDGF-synergized mitogenic responses, with efficacy exceeding that of 4-DAMP and with absolute selectivity advantage over M2-preferring gallamine [1][2].

M4/M2 Binding Site Discrimination Studies

Employ DAU 5884 as a reference antagonist in radioligand binding and functional assays to discriminate M4 from M2 receptor binding sites and to delineate M3-mediated functional responses from M2- or M1-mediated effects. The compound's unique subtype profiling among 27 antagonists enables precise receptor subtype identification in complex tissue preparations expressing multiple muscarinic subtypes [3].

Human GI Smooth Muscle Contractility

Apply DAU 5884 as a selective M3 antagonist in muscle bath experiments using human colonic or other gastrointestinal smooth muscle preparations to isolate M3-mediated cholinergic contractile responses. The compound's demonstrated superior potency over the M2 blocker AF-DX 116 in inhibiting EFS-induced contractions in human colon validates its use for translational pharmacology studies of antispasmodic mechanisms and enteric motor function [4].

M3-Selective Assay Calibration & Validation

Use DAU 5884 as a benchmark M3-selective antagonist for assay development and validation where a minimum 100-fold M3/M2 selectivity window is required to eliminate M2 receptor cross-reactivity. The compound's 126-fold M3/M2 selectivity (Δ = 2.1 log units) provides a validated reference standard for screening novel M3-targeting compounds or for establishing M3 receptor pharmacology in novel tissue systems [5].

Application
Selection Property
Validation Focus
Airway smooth muscle M3 signaling studies
M3-selective antagonism profile
Mitogenic synergism and contractile phenotype endpoints
M4/M2 receptor discrimination research
M4 vs. M2 binding site discriminatory capability
Radioligand binding subtype characterization
Human GI smooth muscle contractility
M3-mediated contraction inhibition
EFS-induced contractility in human tissue preparations
M3 assay development and benchmarking
Benchmark selectivity window for M3 vs. M2
Assay calibration and cross-reactivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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